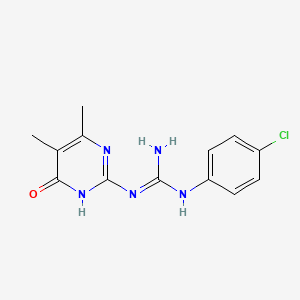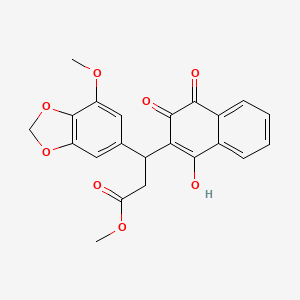![molecular formula C22H18N2O4S3 B11036690 (2E)-1-(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-3-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B11036690.png)
(2E)-1-(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-3-(4-nitrophenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(8-METHOXY-4,4-DIMETHYL-1-THIOXO-1,4-DIHYDRO-5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL)-3-(4-NITROPHENYL)-2-PROPEN-1-ONE is a complex organic compound with a unique structure that includes a quinoline core, a dithiolo ring, and a nitrophenyl group
Preparation Methods
The synthesis of 1-(8-METHOXY-4,4-DIMETHYL-1-THIOXO-1,4-DIHYDRO-5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL)-3-(4-NITROPHENYL)-2-PROPEN-1-ONE typically involves multiple steps, starting from readily available precursors. The synthetic route may include:
Formation of the quinoline core: This can be achieved through a series of cyclization reactions.
Introduction of the dithiolo ring: This step involves the formation of the dithiolo ring through sulfur insertion reactions.
Attachment of the nitrophenyl group: This is usually done via a substitution reaction, where a nitrophenyl group is introduced to the quinoline core.
Final assembly: The final step involves the coupling of the intermediate products to form the target compound.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.
Chemical Reactions Analysis
1-(8-METHOXY-4,4-DIMETHYL-1-THIOXO-1,4-DIHYDRO-5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL)-3-(4-NITROPHENYL)-2-PROPEN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert nitro groups to amines.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Coupling reactions: These reactions can be used to form new carbon-carbon or carbon-heteroatom bonds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution and coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(8-METHOXY-4,4-DIMETHYL-1-THIOXO-1,4-DIHYDRO-5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL)-3-(4-NITROPHENYL)-2-PROPEN-1-ONE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biological probe or as a lead compound for drug discovery.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound might be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(8-METHOXY-4,4-DIMETHYL-1-THIOXO-1,4-DIHYDRO-5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL)-3-(4-NITROPHENYL)-2-PROPEN-1-ONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and functions.
Comparison with Similar Compounds
1-(8-METHOXY-4,4-DIMETHYL-1-THIOXO-1,4-DIHYDRO-5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL)-3-(4-NITROPHENYL)-2-PROPEN-1-ONE can be compared with other similar compounds, such as:
Quinoline derivatives: These compounds share the quinoline core and may have similar biological activities.
Dithiolo compounds: These compounds contain the dithiolo ring and may have similar chemical reactivity.
Nitrophenyl compounds: These compounds contain the nitrophenyl group and may have similar electronic properties.
The uniqueness of 1-(8-METHOXY-4,4-DIMETHYL-1-THIOXO-1,4-DIHYDRO-5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL)-3-(4-NITROPHENYL)-2-PROPEN-1-ONE lies in its combination of these structural features, which may confer unique properties and applications.
Properties
Molecular Formula |
C22H18N2O4S3 |
|---|---|
Molecular Weight |
470.6 g/mol |
IUPAC Name |
(E)-1-(8-methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-3-(4-nitrophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C22H18N2O4S3/c1-22(2)20-19(21(29)31-30-20)16-12-15(28-3)9-10-17(16)23(22)18(25)11-6-13-4-7-14(8-5-13)24(26)27/h4-12H,1-3H3/b11-6+ |
InChI Key |
INNWFGAQKGNTHS-IZZDOVSWSA-N |
Isomeric SMILES |
CC1(C2=C(C3=C(N1C(=O)/C=C/C4=CC=C(C=C4)[N+](=O)[O-])C=CC(=C3)OC)C(=S)SS2)C |
Canonical SMILES |
CC1(C2=C(C3=C(N1C(=O)C=CC4=CC=C(C=C4)[N+](=O)[O-])C=CC(=C3)OC)C(=S)SS2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1Z)-1-{[(2,4-difluorophenyl)amino]methylidene}-8-methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11036615.png)
![N-(3-chloro-4-fluorophenyl)-2-[2-oxo-1-(pyridin-2-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B11036621.png)
![3-(furan-2-ylmethyl)-1-(4-methoxyphenyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11036623.png)
![(1E)-1-[(4-ethoxyphenyl)imino]-8-ethyl-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11036629.png)
![4-Amino-7-(4-fluorophenyl)-1,3-dimethyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B11036631.png)
![6',6',8'-Trimethyl-2,3,4,5',6',9-hexahydrodispiro[beta-carboline-1,1'-pyrrolo[3,2,1-ij]quinoline-4',1''-cycloheptan]-2'-one](/img/structure/B11036641.png)
![7-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyridin-4-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B11036653.png)
![N-[3-(3-Methyl-1-piperidinyl)propyl]-6,7,8,9-tetrahydro-1H-thiopyrano[4,3-B][1]benzothiophene-3-carboxamide](/img/structure/B11036654.png)
![N-[6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]nicotinamide](/img/structure/B11036671.png)

![N-[3-(4-chlorophenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]urea](/img/structure/B11036695.png)
![Ethyl 4-[({2-[4-(2-fluorophenyl)piperazin-1-yl]-6-oxo-3,4,5,6-tetrahydropyrimidin-4-yl}carbonyl)amino]benzoate](/img/structure/B11036700.png)
![Tert-butyl 4-[(8-fluoro-4,4-dimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-6-YL)methyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B11036702.png)

